![molecular formula C13H15NO2S B13472525 Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13472525.png)
Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, features a tert-butyl ester group and an amino group, making it a valuable intermediate in organic synthesis and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate can be achieved through various methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in high yields . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of microwave irradiation accelerates reaction kinetics and improves overall reaction efficiency, making it a preferred method in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzothiophene core provides a stable scaffold for binding interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-aminobenzo[b]thiophene: Similar in structure but lacks the tert-butyl ester group.
5-nitrothiophene-2-carboxylate: Contains a nitro group instead of an amino group.
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Features a tetrahydrobenzothiophene core
Uniqueness
Tert-butyl 5-aminobenzo[b]thiophene-2-carboxylate is unique due to its combination of a tert-butyl ester group and an amino group, which provides distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in drug discovery .
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
tert-butyl 5-amino-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)11-7-8-6-9(14)4-5-10(8)17-11/h4-7H,14H2,1-3H3 |
InChI Key |
INZOWCGAMNBBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13472452.png)
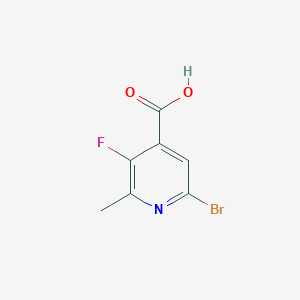
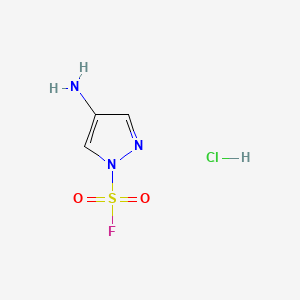

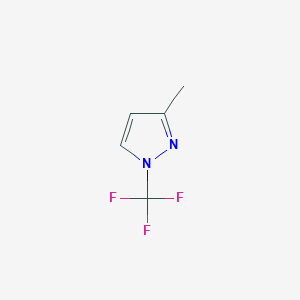
![2-(methylamino)-1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-1-one hydrochloride](/img/structure/B13472477.png)
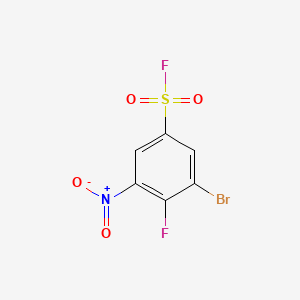

![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]butanoic acid](/img/structure/B13472516.png)
![Tert-butyl 1-amino-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13472527.png)
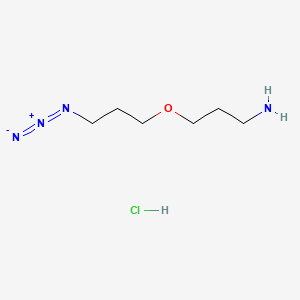
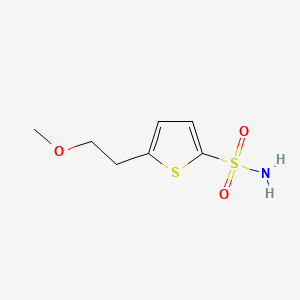
![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
